molecular formula C14H13NO2 B13861334 3-Methoxy-4-(2-methyl-pyridin-4-yl)-benzaldehyde

3-Methoxy-4-(2-methyl-pyridin-4-yl)-benzaldehyde

Cat. No.: B13861334
M. Wt: 227.26 g/mol
InChI Key: KQYPAVHXDNUXKQ-UHFFFAOYSA-N
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Description

3-methoxy-4-(2-methylpyridin-4-yl)benzaldehyde is an organic compound with a complex structure that includes both benzaldehyde and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-4-(2-methylpyridin-4-yl)benzaldehyde typically involves the reaction of 3-methoxybenzaldehyde with 2-methyl-4-pyridylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by a palladium catalyst and requires a base such as potassium carbonate in an organic solvent like toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures around 100°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-4-(2-methylpyridin-4-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 3-methoxy-4-(2-methylpyridin-4-yl)benzoic acid.

    Reduction: 3-methoxy-4-(2-methylpyridin-4-yl)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-methoxy-4-(2-methylpyridin-4-yl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methoxy-4-(2-methylpyridin-4-yl)benzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, potentially resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-methoxy-4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde
  • 3-methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde
  • 3-(2-methoxy-4-methylpyridin-3-yl)benzaldehyde

Uniqueness

3-methoxy-4-(2-methylpyridin-4-yl)benzaldehyde is unique due to the presence of both methoxy and pyridine groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

3-methoxy-4-(2-methylpyridin-4-yl)benzaldehyde

InChI

InChI=1S/C14H13NO2/c1-10-7-12(5-6-15-10)13-4-3-11(9-16)8-14(13)17-2/h3-9H,1-2H3

InChI Key

KQYPAVHXDNUXKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C2=C(C=C(C=C2)C=O)OC

Origin of Product

United States

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